molecular formula C25H20N2O4 B1227496 3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester

3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester

Cat. No. B1227496
M. Wt: 412.4 g/mol
InChI Key: CTYJZSIPFIWHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester is a naphthofuran.

Scientific Research Applications

1. Cytotoxic Potential in Cancer Research

  • Derivatives of 3-methyl-2-benzofurancarboxylic acid have been evaluated for their cytotoxic potential against human cancer cell lines at the National Cancer Institute, Bethesda, USA. Compounds like 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylic acid showed significant cytotoxic activities, indicating their potential use in cancer research and treatment (Kossakowski et al., 2005).

2. Antimicrobial Activity

  • Halogen derivatives of certain 3-benzofurancarboxylic acids, synthesized using 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, have been tested for antimicrobial activity against Gram-positive bacteria and yeast strains. Compounds exhibited MIC values of 50 to 200 μg/mL against these pathogens, suggesting their potential as antimicrobial agents (Kossakowski et al., 2010).

3. Synthesis of Heterocyclic Compounds

  • The chemical structure of 3-methyl-2-benzofurancarboxylic acid derivatives has been utilized in the synthesis of various heterocyclic compounds. This includes the synthesis of compounds like ethyl ester of 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid and other related benzo[h]quinazolines (Григорян et al., 2011).

4. Application in Tubulin Polymerization Inhibition

  • Dihydrobenzofuran lignans and benzofurans, related to 3-methyl-2-benzofurancarboxylic acid, have shown potential as antitumor agents by inhibiting tubulin polymerization. Their cytotoxic activity has been evaluated against various human tumor cell lines, particularly effective against leukemia and breast cancer cell lines (Pieters et al., 1999).

properties

Product Name

3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 3-methylbenzo[g][1]benzofuran-2-carboxylate

InChI

InChI=1S/C25H20N2O4/c1-17-20-13-12-18-8-5-6-11-21(18)24(20)31-23(17)25(29)30-16-22(28)27(15-7-14-26)19-9-3-2-4-10-19/h2-6,8-13H,7,15-16H2,1H3

InChI Key

CTYJZSIPFIWHBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)OCC(=O)N(CCC#N)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.